methyl 4-(2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamido)benzoate
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Description
Methyl 4-(2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamido)benzoate is a useful research compound. Its molecular formula is C19H16FN3O3S and its molecular weight is 385.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.08964072 g/mol and the complexity rating of the compound is 508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-(2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamido)benzoate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C16H16F1N3O2S
- Molecular Weight : 341.37 g/mol
The structure includes a thiazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways.
Anticancer Properties
Thiazole derivatives have been investigated for their anticancer potential. The compound may exert its effects through apoptosis induction in cancer cells, modulation of cell cycle progression, and inhibition of tumor growth factors.
Case Studies
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Antimicrobial Efficacy : In vitro studies demonstrated that compounds structurally related to this compound showed significant antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum. The diameter of the inhibition zones was measured as follows:
These results indicate that the compound has a promising antibacterial profile compared to standard antibiotics .
Compound Zone of Inhibition (mm) Methyl 4-(... 20.5 ± 0.4 (S. aureus) Methyl 4-(... 17.0 ± 0.3 (C. violaceum) Streptomycin (20 µg/disc) 36.6 ± 0.3 (S. aureus) DMSO (Control) NA - Anticancer Activity : In a study evaluating the effects on cancer cell lines, this compound exhibited cytotoxic effects on breast cancer cells through the activation of apoptotic pathways and downregulation of anti-apoptotic proteins .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound suggests moderate bioavailability and metabolism rates in animal models. Toxicological assessments indicate that while the compound shows promising biological activity, careful evaluation is necessary to determine safe dosage levels and potential side effects.
Properties
IUPAC Name |
methyl 4-[[2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S/c1-26-18(25)12-2-6-14(7-3-12)21-17(24)10-16-11-27-19(23-16)22-15-8-4-13(20)5-9-15/h2-9,11H,10H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWFSHNVQLCDOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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